2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Description
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile (CAS: 1228666-02-1) is a heterocyclic compound featuring a fused pyridine-oxazine ring system with a nitrile substituent at position 6. Its molecular formula is C₈H₇N₃O, and it is part of a broader class of pyrido-oxazine derivatives with applications in medicinal chemistry and material science . The compound is structurally characterized by a bicyclic framework where the pyridine ring is fused to a 1,4-oxazine moiety.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-3-6-4-10-5-7-8(6)11-1-2-12-7/h4-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJWNFFEBFNWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673661 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-02-1 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxypyridine-2-carbonitrile with 1,1’-carbonyldi(1,2,4-triazole) (CDT) and O-substituted hydroxylamines in a three-step procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine compounds exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival. For instance:
- A study demonstrated that certain derivatives could effectively reduce tumor growth in vitro and in vivo by targeting PI3K pathways associated with various cancers such as breast and prostate cancer .
Treatment of Immunopathologies
The compound has shown promise in treating immunological disorders. Its derivatives are being explored for their potential to modulate immune responses:
- Patents indicate that these compounds can be used to treat conditions like rheumatoid arthritis by acting as PI3K inhibitors, thus influencing inflammatory pathways .
Solid Forms and Compositions
The development of stable solid forms of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine derivatives is critical for pharmaceutical applications. Research has focused on optimizing these formulations for better bioavailability and efficacy:
| Formulation Type | Description | Potential Use |
|---|---|---|
| Anhydrous Crystalline Form | Enhanced stability and solubility | Drug delivery systems |
| Pharmaceutical Compositions | Combinations with other therapeutic agents | Treatment of complex diseases |
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile. These compounds were tested against various cancer cell lines. The results showed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory effects of these compounds on human immune cells. The findings suggested that specific derivatives could enhance T-cell responses while inhibiting pro-inflammatory cytokine production, highlighting their potential use in treating autoimmune diseases .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis : details methods for analogous pyrimidine-carbonitrile derivatives, suggesting possible shared synthetic routes (e.g., nucleophilic substitution or cyclization) .
- Physical Properties: Limited data on melting points or solubility for the target compound; however, analogs like 115661-89-7 have predicted densities (1.25 g/cm³) and boiling points (324.6°C) .
- Stability : Room-temperature storage of the carboxylic acid (1228665-92-6) vs. discontinued status of the nitrile implies functional group impacts on shelf life .
Biological Activity
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities based on the available literature.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 161.06 g/mol. The compound features a pyrido[3,4-b][1,4]oxazine ring system which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. For instance, the formation of the pyrido-oxazine structure can be achieved through cyclization reactions involving various starting materials. A common synthetic route includes the use of reagents like n-BuLi for cyclization and Dess–Martin periodinane for oxidation .
Antitumor Activity
Research into related compounds has shown promising antitumor activity. For instance, certain pyrido-oxazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, suggesting that this compound could exhibit similar properties.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Some studies have indicated that compounds within the same class as 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine may possess cholinesterase inhibitory activity. This suggests a potential application in neuroprotection and cognitive enhancement.
Case Studies and Research Findings
A review of the literature reveals several case studies exploring the biological activities of related compounds:
These findings indicate a promising avenue for further investigation into the biological activity of this compound.
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hours at 90°C for pyridopyrimidinones ).
- Monitor intermediates via TLC and optimize solvent systems (e.g., ethanol/water mixtures for recrystallization ).
How should spectroscopic techniques be applied to characterize this compound?
Basic Research Question
A combination of NMR, FTIR, and HRMS is critical for structural elucidation:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at ~110–120 ppm) .
- FTIR : Confirm nitrile groups (C≡N stretch at ~2180–2200 cm⁻¹) and hydrogen bonding in oxazine rings .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
Basic Research Question
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
- Reactivity : Avoid strong oxidizers and moisture. Use desiccants like silica gel in storage cabinets .
- Decomposition Risks : Thermal degradation above 300°C may release toxic HCN; monitor via TGA .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
SAR strategies include:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., halogens) at position 8 to modulate electronic effects, as seen in 8-bromo-pyrido-oxazine derivatives .
- Ring Modifications : Replace the oxazine ring with pyrimidinone or indole systems to enhance binding affinity, as demonstrated in tetrahydro-pyrido indole carbonitriles .
- Bioisosteres : Replace the nitrile with carboxamide or thioamide groups to improve solubility while retaining activity .
Key Finding : Derivatives with 8-methyl or 8-formyl substitutions showed 59% and 14% yields, respectively, highlighting the need for optimized protecting groups .
How can computational methods predict the reactivity and docking properties of this compound?
Advanced Research Question
- Molecular Docking : Use InChI keys (e.g.,
SHWYVMLCUBGVGT-UHFFFAOYSA-N) to retrieve 3D structures from PubChem for virtual screening against target proteins. - DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) .
How should researchers address contradictions in synthetic yields reported across studies?
Advanced Research Question
Discrepancies in yields (e.g., 14% vs. 88% for similar reactions ) may arise from:
- Reagent Purity : Use HPLC-grade solvents and recrystallized starting materials.
- Catalyst Loading : Adjust Pd(PPh₃)₄ concentrations (0.5–2 mol%) in cross-coupling reactions .
- Workup Protocols : Compare column chromatography (Biotage systems ) vs. recrystallization for purity vs. yield trade-offs.
Mitigation Strategy : Design a factorial experiment to test variables like temperature, solvent, and catalyst .
What methodologies are recommended for evaluating biological activity (e.g., antioxidant, antimicrobial)?
Advanced Research Question
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation via absorbance at 517 nm ).
- Antimicrobial Testing : Follow CLSI guidelines (e.g., M07-A9 for MIC/MBC determination ).
Q. Example Protocol :
Prepare derivatives at 25–100 µg/mL concentrations.
Incubate with DPPH in dark for 30 minutes.
Measure absorbance and calculate % inhibition .
What purification challenges arise during synthesis, and how can they be resolved?
Basic Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
